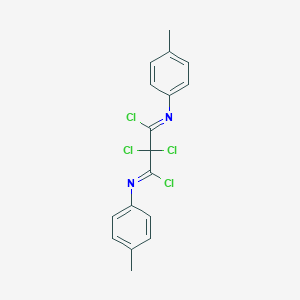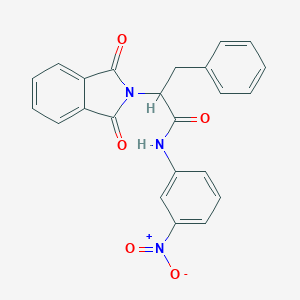
N-cyclohexyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-methoxybenzamide: is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound features a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methoxybenzamide typically involves the condensation of 2-methoxybenzoic acid with cyclohexylamine. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of catalysts to enhance yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-cyclohexyl-2-hydroxybenzamide.
Reduction: Formation of N-cyclohexyl-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclohexyl-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the study of protein-ligand interactions .
Medicine: Its structural features make it a candidate for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group and methoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- N-cyclohexyl-3-hydroxy-4-methoxybenzamide
- N-cyclohexyl-2-hydroxybenzamide
- N-cyclohexyl-2-methoxybenzylamine
Comparison: N-cyclohexyl-2-methoxybenzamide is unique due to the presence of both the cyclohexyl and methoxy groups, which influence its chemical reactivity and biological activity. Compared to N-cyclohexyl-3-hydroxy-4-methoxybenzamide, the position of the methoxy group affects its binding properties and reactivity. Similarly, the presence of a methoxy group in this compound distinguishes it from N-cyclohexyl-2-hydroxybenzamide, which has a hydroxyl group instead .
Propiedades
IUPAC Name |
N-cyclohexyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJLZEYLBMQMFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
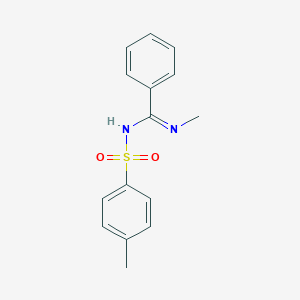
![4-[4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenol](/img/structure/B381974.png)
methylene]benzenesulfonamide](/img/structure/B381976.png)
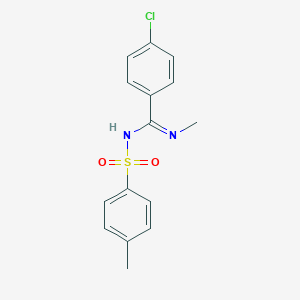
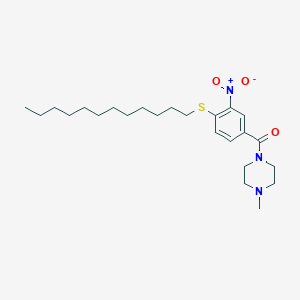
![2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B381983.png)
![1-[3-[(2-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B381984.png)
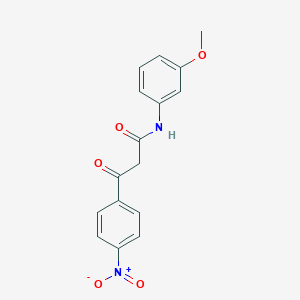
![4-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B381988.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B381989.png)
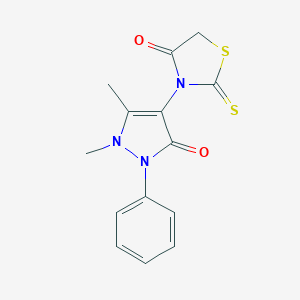
![2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B381991.png)
